molecular formula C21H18BrFN2OS B3299854 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899932-99-1

3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B3299854
CAS RN: 899932-99-1
M. Wt: 445.3 g/mol
InChI Key: JRVAWBJUVPJELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as BRD509, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which have unique structural features that make them attractive for drug discovery and development.

Mechanism of Action

3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione works by binding to the bromodomain of BET proteins, which prevents them from interacting with acetylated histones. Histones are proteins that help package DNA into a compact structure called chromatin. When histones are acetylated, they become more accessible to transcription factors, which can lead to changes in gene expression. BET proteins recognize and bind to acetylated histones, which allows them to recruit other proteins that regulate gene expression. By inhibiting the bromodomain of BET proteins, this compound prevents them from interacting with acetylated histones, which disrupts their ability to regulate gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-proliferative effects in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. This compound has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and asthma. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in mouse models of diabetes. These effects are thought to be due to the ability of this compound to modulate gene expression and alter cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione in lab experiments is its selectivity for BET proteins. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of BET proteins in disease. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the identification of biomarkers that can be used to predict response to BET inhibitors in cancer patients. Additionally, there is growing interest in the use of BET inhibitors in combination with other therapies, such as immune checkpoint inhibitors, to improve outcomes in cancer patients. Finally, there is a need for more studies on the long-term safety and efficacy of BET inhibitors in preclinical and clinical settings.

Scientific Research Applications

3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been shown to have potential applications in scientific research, particularly in the field of epigenetics. Epigenetics refers to the study of changes in gene expression that do not involve alterations in the DNA sequence. This compound is a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a critical role in regulating gene expression. BET proteins have been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease. By inhibiting BET proteins, this compound has the potential to modulate gene expression and provide insights into disease mechanisms.

properties

IUPAC Name

[2-(4-bromophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrFN2OS/c22-16-8-4-14(5-9-16)18-20(27)25(21(24-18)12-2-1-3-13-21)19(26)15-6-10-17(23)11-7-15/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVAWBJUVPJELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 3
3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 4
3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 5
3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 6
3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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